4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine
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Overview
Description
4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine is a complex organic compound featuring a thiazole ring, a pyridine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the various substituents. Common reagents used in these reactions include thionyl chloride, methanesulfinyl chloride, and various aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.
Scientific Research Applications
4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- 4-(4-Methylsulfinylphenyl)piperidine
Uniqueness
Compared to similar compounds, 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine stands out due to its unique combination of a thiazole ring and a pyridine ring, along with the specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
365429-98-7 |
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Molecular Formula |
C24H22N2OS2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)-5-(2-methylpyridin-4-yl)-2-(4-methylsulfinylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C24H22N2OS2/c1-15-11-16(2)13-20(12-15)22-23(19-9-10-25-17(3)14-19)28-24(26-22)18-5-7-21(8-6-18)29(4)27/h5-14H,1-4H3 |
InChI Key |
VWCGGHOZAZFNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)C)C4=CC(=NC=C4)C)C |
Origin of Product |
United States |
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